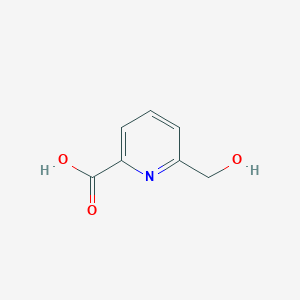

6-(Hydroxymethyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQMSUWYOLDNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472746 | |

| Record name | 6-(Hydroxymethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-10-0 | |

| Record name | 6-(Hydroxymethyl)picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Hydroxymethyl)picolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(hydroxymethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(hydroxymethyl)picolinic acid, a pyridine derivative, is a molecule of growing interest in the fields of medicinal chemistry and materials science. Its structure, combining a carboxylic acid and a hydroxymethyl group on a pyridine ring, imparts a unique set of chemical properties, including the ability to act as a bidentate chelating agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 137 °C | |

| Boiling Point | 381.2 °C at 760 mmHg (Predicted) |

Table 2: Acidity and Solubility

| Property | Value | Reference |

| pKa | Predicted: 0.96 ± 0.50 | |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | Expected to be soluble in polar protic solvents like ethanol. |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the hydrolysis of its methyl ester being a common final step.

Experimental Protocol: Hydrolysis of Methyl 6-(hydroxymethyl)picolinate

This protocol describes the conversion of methyl 6-(hydroxymethyl)picolinate to this compound.

Materials:

-

Methyl 6-(hydroxymethyl)picolinate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve methyl 6-(hydroxymethyl)picolinate in methanol in a round-bottom flask.

-

Hydrolysis: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Here is a workflow diagram illustrating a common synthetic route:

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the carboxylic acid, and the primary alcohol.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Carboxylic Acid: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate. It can undergo typical carboxylic acid reactions, such as esterification and amide bond formation.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. It can also undergo esterification and etherification.

Oxidation and Reduction

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the hydroxymethyl group to a carboxylic acid, potentially leading to the formation of pyridine-2,6-dicarboxylic acid. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are expected to oxidize the hydroxymethyl group to an aldehyde.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce a carboxylic acid.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the carboxylic acid carbonyl, and the methylene carbon of the hydroxymethyl group. |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of H₂O, COOH, and CH₂OH groups. |

Biological Activity and Applications

The biological activity of this compound is largely attributed to its ability to chelate metal ions. As a derivative of picolinic acid, a known endogenous metal chelator, it can bind to divalent and trivalent metal ions, influencing their bioavailability and cellular function.

Metal Chelation

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal ion, forming a stable five-membered ring. This chelation can impact various biological processes that are dependent on metal ions.

Caption: Chelation of a metal ion by 6-(hydroxymethyl)picolinate.

Potential Applications in Drug Development

The metal-chelating properties of this compound and its derivatives are being explored for various therapeutic applications:

-

Antimicrobial Agents: By sequestering essential metal ions, these compounds can inhibit the growth of certain pathogens.

-

Anticancer Agents: The modulation of metal ion homeostasis can induce oxidative stress and apoptosis in cancer cells.

-

Neuroprotective Agents: By chelating excess metal ions implicated in neurodegenerative diseases, these compounds may offer therapeutic benefits.

Signaling Pathways

While direct interaction with specific signaling proteins has not been extensively characterized, the biological effects of picolinic acid derivatives are often linked to their influence on metal-dependent cellular processes. For instance, picolinic acid has been shown to affect cell cycle progression, potentially through its impact on the availability of zinc and iron, which are crucial for the function of various enzymes and transcription factors involved in cell proliferation. Further research is needed to elucidate the precise signaling pathways modulated by this compound.

Conclusion

This compound is a multifunctional molecule with a rich chemical landscape. Its synthesis, reactivity, and biological activity are all influenced by the interplay of its pyridine, carboxylic acid, and hydroxymethyl functionalities. The ability of this compound to chelate metal ions is a key feature that underpins its potential applications in medicine and beyond. This technical guide provides a foundational understanding of the chemical properties of this compound, which will hopefully inspire and facilitate further research and development in this exciting area.

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Hydroxymethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 6-(hydroxymethyl)picolinic acid. A key building block in medicinal chemistry and materials science, a thorough understanding of its structure is paramount for its effective application. This document outlines the spectroscopic and spectrometric techniques employed to confirm the molecular structure, presenting the expected data in a clear, tabular format and detailing the experimental protocols.

Introduction

This compound, with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a disubstituted pyridine derivative. Its structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, imparts a unique combination of chemical properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. Accurate structural confirmation is the cornerstone of its chemical characterization, ensuring purity, predicting reactivity, and understanding its interactions in biological and chemical systems.

Spectroscopic and Spectrometric Data

The definitive structure of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, specific experimental spectra for this compound are not readily found in comprehensive databases. Therefore, this guide presents predicted data and data from closely related analogs to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-3 |

| ~7.9 | t | 1H | H-4 |

| ~7.6 | d | 1H | H-5 |

| ~4.8 | s | 2H | -CH₂- |

| >10 | br s | 1H | -COOH |

| ~5.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Carboxylic Acid) |

| ~160 | C-6 |

| ~148 | C-2 |

| ~138 | C-4 |

| ~126 | C-5 |

| ~124 | C-3 |

| ~63 | -CH₂- |

Note: Predicted chemical shifts are based on the analysis of related structures and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3500-3200 | Broad, Medium | O-H stretch (Alcohol) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~1050 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 153 | [M]⁺, Molecular Ion |

| 135 | [M - H₂O]⁺ |

| 108 | [M - COOH]⁺ |

| 78 | Pyridine fragment |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to a final volume of approximately 0.6 mL.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay: 2 seconds

-

Spectral Width: -2 to 14 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 200 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FT-IR Spectroscopy Protocol:

-

Instrument: Fourier-Transform Infrared Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Instrument: Mass spectrometer with an Electron Ionization source.

-

Ionization Energy: 70 eV

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Mass Range: m/z 40-300

-

Detector: Electron multiplier or similar detector.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound can be visualized as a workflow. This begins with obtaining the sample and proceeds through various analytical techniques to arrive at the confirmed structure.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining the detailed information on the carbon-hydrogen framework from NMR, the identification of functional groups from IR, and the confirmation of molecular weight and fragmentation from MS, an unambiguous assignment of the molecular structure can be achieved. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical entity.

An In-depth Technical Guide to the Synthesis of 6-(Hydroxymethyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known synthesis pathways for 6-(hydroxymethyl)picolinic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Introduction

This compound is a bifunctional pyridine derivative incorporating both a carboxylic acid and a primary alcohol. This unique arrangement of functional groups makes it an important intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl and carboxyl groups allows for selective modifications and the construction of intricate molecular architectures. This guide will explore the most common and effective methods for the preparation of this versatile compound.

Pathway 1: Multi-step Synthesis from 6-Methylpicolinic Acid

This pathway represents a robust and well-documented approach to this compound, starting from the readily available 6-methylpicolinic acid. The overall strategy involves the protection of the carboxylic acid as a methyl ester, followed by functionalization of the methyl group and final deprotection.

Logical Workflow Diagram

The Rising Potential of 6-(Hydroxymethyl)picolinic Acid Derivatives in Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-carboxylic acid scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 6-(hydroxymethyl)picolinic acid are gaining increasing attention as a versatile platform for the development of novel therapeutic agents. The presence of both a carboxylic acid and a hydroxymethyl group at the 2- and 6-positions of the pyridine ring, respectively, offers unique opportunities for structural modification and interaction with biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biological Activities and Quantitative Data

While research specifically focused on a broad range of this compound derivatives is an evolving field, studies on closely related picolinic acid analogs have revealed significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. The data from these related compounds provide valuable insights into the potential activities of this compound derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of picolinamide derivatives. For instance, a series of N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines.

Table 1: Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives

| Compound | Cell Line | IC50 (µM) |

| 6p | HepG2 | 2.5 ± 0.3 |

| HCT116 | 3.1 ± 0.5 | |

| A549 | 4.2 ± 0.6 | |

| Sorafenib (Control) | HepG2 | 5.8 ± 0.7 |

| HCT116 | 6.5 ± 0.9 | |

| A549 | 7.3 ± 1.1 |

Data synthesized from available research on related picolinamide structures.

Antimicrobial Activity

Picolinic acid and its derivatives have long been investigated for their antimicrobial properties. While specific data for this compound derivatives is limited, the core scaffold is known to chelate metal ions essential for microbial growth and enzyme function.

Table 2: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Derivatives against various bacterial strains

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

| Picolinic Acid | >128 | 64 | 128 |

| Picolinamide Analog A | 32 | 16 | 64 |

| Picolinamide Analog B | 16 | 8 | 32 |

Illustrative data based on general findings for picolinic acid derivatives.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate (typically 50 µL per well).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the mechanism of cell death induced by this compound derivatives by analyzing the expression of key apoptosis-related proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins).

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin) for normalization.

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

A Deep Dive into 6-(Hydroxymethyl)picolinic Acid: A Core Scaffold in Medicinal Chemistry

For Immediate Release

Shanghai, China – December 24, 2025 – 6-(Hydroxymethyl)picolinic acid, a versatile pyridine-based scaffold, is garnering increasing attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including a carboxylic acid, a hydroxymethyl group, and a nitrogen atom within the aromatic ring, make it a privileged fragment for the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research landscape surrounding this compound, with a focus on its synthesis, biological activities, and its role as a foundational structure in the development of enzyme inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been approached through various synthetic routes. A common strategy involves the modification of commercially available starting materials such as methyl 6-(hydroxymethyl)picolinate. One documented procedure details the deprotection of a silyl-protected precursor to yield the desired alcohol.[1] The versatility of the hydroxymethyl and carboxylic acid moieties allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.

A Promising Scaffold for Metallo-β-Lactamase Inhibitors

A significant area of research for this compound derivatives is in the fight against antibiotic resistance. Specifically, these compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.

Researchers have synthesized a series of isosteres of dipicolinic acid, starting from methyl 6-(hydroxymethyl)picolinate, and evaluated their inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1).[2] This enzyme is a major contributor to carbapenem resistance in Gram-negative bacteria. The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values.

Quantitative Analysis of NDM-1 Inhibition

The following table summarizes the IC50 values for a selection of this compound derivatives against NDM-1.

| Compound ID | R Group | IC50 (µM) for NDM-1 |

| 1 | -CH₂PO(OH)₂ | 0.5 ± 0.1 |

| 2 | -CH₂SO₃H | 2.5 ± 0.5 |

| 3 | -CH₂COOH | > 100 |

| 4 | -CH₂SO₂CH₃ | 15 ± 2 |

Data extracted from a study on dipicolinic acid isosteres as MBL inhibitors.

Experimental Protocols

To ensure the reproducibility and advancement of research in this area, detailed experimental methodologies are crucial. Below are key experimental protocols adapted from the literature.

General Synthesis of 6-(Substituted-methyl)picolinic Acids

A common synthetic pathway to generate derivatives of this compound involves the initial conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution.

Step 1: Bromination of Methyl 6-(hydroxymethyl)picolinate Methyl 6-(hydroxymethyl)picolinate is treated with a brominating agent, such as phosphorus tribromide, in an appropriate solvent to yield methyl 6-(bromomethyl)picolinate.

Step 2: Nucleophilic Substitution The resulting methyl 6-(bromomethyl)picolinate is then reacted with various nucleophiles to introduce different functional groups at the 6-position. For example, reaction with sodium sulfite yields the corresponding sulfonate derivative, while reaction with diethyl phosphite under Arbuzov reaction conditions can be used to introduce a phosphonate group.

Step 3: Hydrolysis The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically using acidic or basic conditions.

Determination of IC50 Values for MBL Inhibition

The inhibitory activity of the synthesized compounds against MBLs is commonly determined using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: A solution of the purified MBL enzyme (e.g., NDM-1) is prepared in a suitable buffer. A chromogenic or fluorogenic β-lactam substrate, such as nitrocefin or a cephalosporin-based substrate, is also prepared.[3][4]

-

Assay Procedure: The assay is typically performed in a 96-well plate format. A range of inhibitor concentrations is pre-incubated with the enzyme for a specific period.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a suitable dose-response curve.[5]

Biological Pathways and Mechanisms of Action

The primary mechanism of action for this compound-based MBL inhibitors is their ability to chelate the active site zinc ions that are essential for the enzyme's catalytic activity. The picolinic acid moiety acts as a metal-binding pharmacophore. By occupying the active site and coordinating with the zinc ions, these inhibitors prevent the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

While the focus has been on antibacterial drug discovery, the core scaffold's ability to chelate metal ions suggests potential applications in other therapeutic areas where metal homeostasis is dysregulated.

Future Directions

The research on this compound and its derivatives is still in its early stages, but the initial findings are highly encouraging. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound scaffold is needed to optimize potency and selectivity for MBLs and other potential targets.

-

Exploration of Other Therapeutic Targets: The metal-chelating properties of this scaffold should be leveraged to investigate its potential as an inhibitor of other metalloenzymes implicated in diseases such as cancer and neurodegenerative disorders.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

References

- 1. Synthesis routes of Methyl 6-(hydroxymethyl)picolinate [benchchem.com]

- 2. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Determination of IC50 values for different inhibitors. - Public Library of Science - Figshare [plos.figshare.com]

The Coordination Chemistry of 6-(Hydroxymethyl)picolinic Acid with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 6-(hydroxymethyl)picolinic acid with transition metals. Picolinic acid and its derivatives are established as versatile ligands in the formation of stable metal complexes with diverse applications, particularly in the biomedical field. The introduction of a hydroxymethyl group at the 6-position of the pyridine ring offers a valuable site for modulating the steric and electronic properties of the ligand, enhancing solubility, and enabling further functionalization of the resulting complexes. This document consolidates available data on the synthesis, structure, and properties of these coordination compounds, offering detailed experimental protocols and summarizing key quantitative data. Potential applications, including the development of novel therapeutic and diagnostic agents, are also discussed.

Introduction

Picolinic acid, a pyridine derivative with a carboxylic acid substituent at the 2-position, is a well-known chelating agent that forms stable complexes with a wide range of metal ions. Its ability to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring, is a key feature of its coordination chemistry. The pyridine nitrogen atom, a soft donor, effectively stabilizes transition metals in lower oxidation states, while the carboxylate oxygen, a hard donor, is well-suited for metals in higher oxidation states.

The functionalization of the picolinic acid scaffold allows for the fine-tuning of the ligand's properties and, consequently, the properties of its metal complexes. This compound is a particularly interesting derivative. The presence of the hydroxymethyl group can influence the ligand's solubility and provides a reactive handle for conjugation to other molecules, such as biomolecules or targeting moieties, which is of significant interest in drug development.

This guide will focus on the synthesis, structural characterization, and properties of transition metal complexes of this compound, providing a valuable resource for researchers in coordination chemistry, medicinal chemistry, and materials science.

Synthesis and Coordination Chemistry

The synthesis of this compound and its coordination to transition metals typically involves a multi-step process, starting from commercially available pyridine derivatives.

Synthesis of this compound Ligand

A common synthetic route to a close derivative, ethyl 6-(hydroxymethyl)picolinate, starts from dimethyl pyridine-2,6-dicarboxylate. The synthesis involves the selective reduction of one of the ester groups.

Coordination with Transition Metals

This compound typically coordinates to transition metals as a bidentate ligand through the pyridine nitrogen and one of the carboxylate oxygens. The hydroxymethyl group does not usually participate in the primary coordination sphere but can influence the supramolecular structure through hydrogen bonding.

The general reaction for the formation of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat. The stoichiometry of the resulting complex (e.g., ML2, ML3) depends on the metal ion, its preferred coordination number, and the reaction conditions.

Quantitative Data

The structural and electronic properties of transition metal complexes of this compound and its derivatives can be quantified using various analytical techniques.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall geometry of the metal complexes. The following table summarizes key crystallographic data for ethyl 6-(hydroxymethyl)picolinate, a closely related derivative.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 6-(hydroxymethyl)picolinate | Monoclinic | P2₁/c | 8.356(2) | 9.049(2) | 12.355(3) | 106.86(3) | [1] |

Table 1: Selected Crystallographic Data for Ethyl 6-(hydroxymethyl)picolinate.

Spectroscopic Data

Spectroscopic techniques are essential for characterizing these complexes in both solid and solution states.

| Complex | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | λ_max (nm) | Ref. |

| [Co(picolinate)₂(H₂O)₂] | 1670 | 1595 | 493 | [2] |

| [Ni(picolinate)₂(H₂O)₂] | 1665 | 1590 | 531 | [2] |

| [Cu(picolinate)₂(H₂O)]·H₂O | 1650 | 1585 | 680 | |

| [Rh(6-methylpicolinate)₃] | 1680 | 1605 | - |

Table 2: Illustrative Spectroscopic Data for Related Picolinic Acid Complexes. Note: Data for this compound complexes is limited; this table provides representative data from related picolinate and 6-methylpicolinate complexes for comparative purposes.

Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate group, typically showing a shift in the C=O stretching frequency upon complexation. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of these coordination complexes.

General Synthesis of a Transition Metal Complex of a Picolinic Acid Derivative

-

Ligand Preparation: Dissolve the picolinic acid derivative (e.g., this compound) in a suitable solvent, such as ethanol or methanol.

-

Metal Salt Addition: To this solution, add a solution of the transition metal salt (e.g., chloride, nitrate, or acetate salt) in the same solvent, typically in a 2:1 or 3:1 ligand-to-metal molar ratio.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. The formation of a precipitate often indicates the formation of the complex.

-

Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.

-

Purification: Wash the isolated solid with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent system.

Characterization Techniques

-

Infrared (IR) Spectroscopy: Record the IR spectra of the ligand and the metal complexes as KBr pellets or using an ATR accessory. Compare the spectra to identify shifts in the characteristic vibrational frequencies upon coordination.

-

UV-Visible (UV-Vis) Spectroscopy: Dissolve the complexes in a suitable solvent (e.g., DMF or DMSO) and record the electronic absorption spectra to determine the d-d transition energies and charge transfer bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution.

-

Elemental Analysis: Determine the elemental composition (C, H, N) of the complexes to confirm their stoichiometry.

-

Single-Crystal X-ray Diffraction: Grow single crystals of the complexes suitable for X-ray diffraction to determine their solid-state structure.

Visualizations

Diagrams illustrating the coordination behavior and experimental workflows are provided below.

References

Spectroscopic Data Analysis of 6-(Hydroxymethyl)picolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-(hydroxymethyl)picolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic profile of the compound. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The structural elucidation of this compound (IUPAC name: 6-(hydroxymethyl)pyridine-2-carboxylic acid) is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and MS are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.73 | d | 1H | 8.0 | H-3 |

| 8.47 | d | 1H | 8.0 | H-5 |

| 8.34 | d | 1H | 8.0 | H-4 |

| 5.05 | s | 2H | - | -CH₂- |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (Carboxylic Acid) |

| 160.2 | C-6 |

| 148.9 | C-2 |

| 140.1 | C-4 |

| 127.8 | C-5 |

| 124.5 | C-3 |

| 63.8 | -CH₂- |

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic Acid and Alcohol) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C and C=N stretch (Pyridine Ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid/Alcohol) |

| ~1050 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | - | [M]⁺ (Molecular Ion) |

| 135 | - | [M - H₂O]⁺ |

| 108 | - | [M - COOH]⁺ |

| 78 | - | [Pyridine ring fragment]⁺ |

Note: Expected fragmentation pattern. The relative intensities are dependent on the specific ionization method and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as methanol-d4 (CD₃OD). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions and fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of this compound and the relationship between the different analytical techniques.

References

solubility of 6-(hydroxymethyl)picolinic acid in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-(hydroxymethyl)picolinic acid in aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages available physicochemical data, qualitative solubility information, and quantitative data from the closely related parent compound, picolinic acid. The information is intended to provide a robust framework for researchers and professionals in drug development to understand and experimentally determine the solubility profile of this compound.

Physicochemical Properties and Qualitative Solubility

This compound is a derivative of picolinic acid, featuring a hydroxymethyl group at the 6-position of the pyridine ring. This substitution is expected to influence its solubility profile compared to the parent compound. The presence of the carboxylic acid, the pyridine nitrogen, and the hydroxyl group allows for hydrogen bonding, suggesting at least moderate aqueous solubility. Its solubility is also anticipated to be pH-dependent.

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | |

| Physical Form | Solid | |

| Melting Point | 137 °C | |

| IUPAC Name | 6-(hydroxymethyl)pyridine-2-carboxylic acid | [1] |

| Qualitative Aqueous Solubility | Expected to have moderate to good solubility due to polar functional groups. | [2] |

| Qualitative Organic Solvent Solubility | Expected to be soluble in polar protic solvents. | [2] |

Quantitative Solubility Data (Reference Compound: Picolinic Acid)

Table 2: Quantitative Solubility of Picolinic Acid in Various Solvents at Approximately 293 K [3]

| Solvent | Solubility (g/kg of solvent) | Molar Solubility (mol/kg of solvent) |

| Water | 862.5 | 7.01 |

| Ethanol | 57.1 | 0.46 |

| Acetonitrile | 17.0 | 0.14 |

Note: This data is for picolinic acid and should be used as an estimate for this compound.[3]

Experimental Protocol: Determination of Thermodynamic Solubility via the Gravimetric Method

The following is a detailed protocol for determining the thermodynamic solubility of this compound. This method is adapted from the procedure used for picolinic acid and is a reliable technique for generating accurate solubility data.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. The system should be under constant agitation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the total weight of the solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C).

-

Continue heating until a constant weight of the dried solid is achieved.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved solid (solute).

-

Calculate the weight of the solvent by subtracting the weight of the solute from the total weight of the solution.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate key concepts related to the properties and analysis of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Bidentate chelation of a metal ion by a picolinic acid derivative.

References

Interpreting the Mass Spectrometry Fragmentation of 6-(hydroxymethyl)picolinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical framework for interpreting the mass spectrometric fragmentation of 6-(hydroxymethyl)picolinic acid. In the absence of published experimental spectra for this specific molecule, this document outlines the predicted fragmentation pathways based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: a carboxylic acid, a hydroxymethyl group, and a picolinyl (pyridine) ring. This guide is intended to serve as a valuable resource for researchers in designing experiments and interpreting data for the analysis of this and structurally related compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound in mass spectrometry will be highly dependent on the ionization technique employed. Both positive and negative ion modes in electrospray ionization (ESI) are expected to yield informative spectra.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 154. Collision-induced dissociation (CID) of this precursor ion is predicted to initiate several key fragmentation pathways:

-

Loss of Water (H₂O): A common fragmentation for molecules containing a hydroxyl group is the neutral loss of water (18 Da). This is expected to be a prominent fragmentation pathway, leading to a fragment ion at m/z 136.

-

Decarboxylation (Loss of CO₂): Carboxylic acids readily lose carbon dioxide (44 Da) upon fragmentation. This would result in a fragment ion at m/z 110.

-

Loss of the Hydroxymethyl Group (CH₂OH): Cleavage of the bond between the pyridine ring and the hydroxymethyl group can lead to the loss of a neutral formaldehyde molecule (30 Da), resulting in a fragment at m/z 124, or the loss of a hydroxymethyl radical (31 Da) to yield a fragment at m/z 123.

-

Combined Losses: Sequential fragmentation events are also highly probable. For instance, the initial loss of water followed by decarboxylation would produce a fragment ion at m/z 92.

The proposed fragmentation pathway in positive ion mode is visualized in the diagram below.

A Deep Dive into 6-(Hydroxymethyl)picolinic Acid: A Theoretical and Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)picolinic acid, a substituted pyridine derivative, holds significant interest in medicinal chemistry and materials science due to its potential as a chelating agent and a building block for more complex molecules. Understanding its structural, electronic, and spectroscopic properties at a molecular level is crucial for its application in drug design and materials development. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to characterize this compound. It details the computational workflows, from geometry optimization to the prediction of spectroscopic signatures, and presents representative data in a clear, comparative format. This document serves as a comprehensive resource for researchers seeking to apply computational chemistry techniques to the study of picolinic acid derivatives.

Introduction

Picolinic acid and its derivatives are known for their diverse biological activities and coordination chemistry. The introduction of a hydroxymethyl group at the 6-position of the pyridine ring in this compound introduces an additional functional group that can participate in hydrogen bonding and act as a coordination site, thereby modifying its physicochemical and biological properties. Computational chemistry provides a powerful toolkit to investigate these properties with high precision, offering insights that complement experimental studies. This whitepaper outlines the standard theoretical approaches used to study this compound, focusing on Density Functional Theory (DFT) for elucidating its molecular structure, vibrational modes, and electronic characteristics.

Computational Methodology

The theoretical investigation of this compound typically follows a systematic computational workflow. This process begins with the optimization of the molecule's geometry to find its most stable conformation, followed by calculations to predict its spectroscopic and electronic properties.

Caption: A typical computational workflow for the theoretical study of this compound.

Detailed Computational Protocol

The following protocol outlines a standard procedure for the computational analysis of this compound using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Initial Structure Generation: The initial 3D coordinates of this compound are generated using a molecular builder and editor.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT) is employed. A common and effective functional for this type of molecule is B3LYP.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used, as it provides a good balance between accuracy and computational cost, and includes diffuse and polarization functions necessary for describing hydrogen bonding and anionic species.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Method: The same DFT functional and basis set as in the geometry optimization are used.

-

Purpose: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

-

-

Electronic Property Calculation:

-

Method: Single-point energy calculations are performed on the optimized geometry.

-

Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

-

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the computational workflow described above. The values presented are representative and based on studies of similar picolinic acid derivatives.

Structural Parameters

The geometry of this compound is characterized by the bond lengths and angles of the pyridine ring and its substituents.

| Parameter | Description | Predicted Value (Å or °) |

| Bond Lengths | ||

| C-C (ring) | Average carbon-carbon bond length in the pyridine ring | ~1.39 |

| C-N (ring) | Average carbon-nitrogen bond length in the pyridine ring | ~1.34 |

| C-C (carboxyl) | Bond length between the ring and the carboxyl carbon | ~1.50 |

| C=O | Carbonyl bond length of the carboxylic acid | ~1.21 |

| C-O | Carbon-oxygen single bond length of the carboxylic acid | ~1.35 |

| C-C (hydroxymethyl) | Bond length between the ring and the hydroxymethyl carbon | ~1.51 |

| C-O (hydroxymethyl) | Carbon-oxygen bond length of the hydroxymethyl group | ~1.43 |

| Bond Angles | ||

| C-N-C (ring) | Angle within the pyridine ring at the nitrogen atom | ~117 |

| N-C-C (ring) | Angles within the pyridine ring adjacent to the nitrogen | ~123 |

| C-C-C (ring) | Other angles within the pyridine ring | ~118-120 |

| Ring-C-C=O | Angle involving the carboxyl group | ~124 |

| Ring-C-C-O | Angle involving the carboxyl group | ~115 |

| Ring-C-C-O (hydroxymethyl) | Angle involving the hydroxymethyl group | ~110 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H stretch (carboxylic acid) | Stretching of the hydroxyl group in the carboxylic acid | ~3500-3300 |

| C-H stretch (aromatic) | Stretching of the C-H bonds on the pyridine ring | ~3100-3000 |

| C-H stretch (aliphatic) | Stretching of the C-H bonds in the hydroxymethyl group | ~2950-2850 |

| C=O stretch | Stretching of the carbonyl group in the carboxylic acid | ~1750-1700 |

| C=C/C=N stretch (ring) | In-plane stretching vibrations of the pyridine ring | ~1600-1400 |

| O-H bend (hydroxymethyl) | Bending of the hydroxyl group in the hydroxymethyl group | ~1400-1300 |

| C-O stretch (carboxylic acid) | Stretching of the C-O single bond in the carboxylic acid | ~1300-1200 |

| C-O stretch (hydroxymethyl) | Stretching of the C-O bond in the hydroxymethyl group | ~1100-1000 |

Experimental Data and Comparison

NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental ¹H NMR Data (400 MHz, CD₃OD):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.05 | s | 2H | -CH₂- (hydroxymethyl) |

| 8.34 | d, J=8.0 Hz | 1H | Pyridine-H |

| 8.47 | d, J=8.0 Hz | 1H | Pyridine-H |

| 8.73 | d, J=8.0 Hz | 1H | Pyridine-H |

Source: ChemicalBook, CAS 1197-10-0

Computational methods can also be used to predict NMR chemical shifts, which can then be compared to experimental data to validate the theoretical model.

Molecular Visualization

Visualizing the molecular structure and electronic properties is crucial for a qualitative understanding of the molecule's behavior.

Caption: 2D representation of the molecular structure of this compound.

Methodological & Application

Application Note: Quantification of 6-(Hydroxymethyl)picolinic Acid using a Validated HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)picolinic acid is a polar aromatic carboxylic acid of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound[1][2]

| Property | Value |

| IUPAC Name | 6-(hydroxymethyl)-2-pyridinecarboxylic acid |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Melting Point | 137 °C |

| Appearance | Solid |

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method. The following conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm* |

| Injection Volume | 10 µL |

Note on Detection Wavelength: The optimal UV detection wavelength should be experimentally determined by obtaining a UV-Vis spectrum of this compound. In the absence of a specific spectrum, 265 nm is proposed as a starting point based on the UV absorption of the parent compound, picolinic acid.[1]

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 50 | 50 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Preparation of Solutions

-

Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Calibration Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Standard Stock Solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the calibration range.[2] Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4] The validation parameters assessed were linearity, precision, accuracy, and specificity.

Data Presentation

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision Data

| Parameter | Concentration (µg/mL) | % RSD (n=6) | Acceptance Criteria |

| Repeatability | 50 | ≤ 2.0% | ≤ 2.0% |

| Intermediate Precision | 50 | ≤ 2.0% | ≤ 2.0% |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean of n=3) | % Recovery | Acceptance Criteria |

| 80% | 40 | 39.8 | 99.5% | 98.0 - 102.0% |

| 100% | 50 | 50.3 | 100.6% | 98.0 - 102.0% |

| 120% | 60 | 59.5 | 99.2% | 98.0 - 102.0% |

Visualizations

Experimental Workflow```dot

Caption: Interrelationship of key validation parameters for the HPLC method.

References

Application Note and Protocol for the Quantification of 6-(Hydroxymethyl)picolinic Acid in Human Plasma and Urine by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Hydroxymethyl)picolinic acid is a metabolite of interest in various biological and pharmacological studies. Its accurate and sensitive quantification in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the determination of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (EDTA)

-

Human urine

-

Microcentrifuge tubes (1.5 mL)

-

96-well plates (optional)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix

This protocol utilizes protein precipitation, a rapid and effective method for removing proteins from plasma samples.[1]

-

Sample Aliquoting: Aliquot 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample, standard, and QC.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[2]

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is a suitable choice.[4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient can be optimized for the separation. A representative gradient is as follows:

-

0-1 min: 2% B

-

1-5 min: 2-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for picolinic acid derivatives.[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The precursor and product ions, as well as collision energies, need to be optimized by infusing the analytical standard. A hypothetical transition for this compound (MW: 153.14) would be:

-

Analyte: Q1: 154.1 m/z -> Q3: [Product Ion] m/z

-

Internal Standard (d3): Q1: 157.1 m/z -> Q3: [Product Ion] m/z

-

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters.

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | - | 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.8% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -2.5% to 5.0% |

| Matrix Effect | Within acceptable limits | 85-115% |

| Recovery | Consistent and reproducible | > 80% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the analytical process.

Caption: Logical flow of the LC-MS/MS analysis for quantification.

References

- 1. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive, robust, and sensitive UPLC-MS/MS analysis of free biogenic monoamines and their metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Testing Antiviral Activity of Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a natural tryptophan metabolite, and its derivatives have emerged as a promising class of broad-spectrum antiviral agents.[1][2][3][4] These compounds have demonstrated notable efficacy against a range of enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus (IAV), and various flaviviruses.[1][3][5] The primary mechanism of action of picolinic acid involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[1][2][6] This unique mode of action makes picolinic acid derivatives attractive candidates for the development of novel antiviral therapeutics.

These application notes provide a comprehensive guide for researchers to design and execute experiments to evaluate the antiviral activity of novel picolinic acid derivatives. The protocols outlined below cover essential assays for determining cytotoxicity, antiviral efficacy, and the mechanism of action.

Data Presentation

Effective evaluation of antiviral compounds necessitates the systematic recording and presentation of quantitative data. The following tables provide a template for summarizing key findings, facilitating the comparison of different picolinic acid derivatives.

Table 1: Cytotoxicity and Antiviral Activity of Picolinic Acid Derivatives

| Compound ID | Virus | Cell Line | CC50 (µM)¹ | IC50 (µM)² | Selectivity Index (SI)³ |

| Picolinic Acid | Influenza A/PR/8/34 (H1N1) | MDCK | 30,000 | 500 | 60 |

| Picolinic Acid | SARS-CoV-2 | HEK293T-ACE2 | >2000 (non-toxic at 2mM) | ~2000 (at 2mM showed a 2-log reduction in viral RNA) | - |

| Derivative X | Influenza A/WSN/33 (H1N1) | A549 | Data to be determined | Data to be determined | Data to be determined |

| Derivative Y | Zika Virus | Vero | Data to be determined | Data to be determined | Data to be determined |

| Derivative Z | SARS-CoV-2 | Calu-3 | Data to be determined | Data to be determined | Data to be determined |

¹CC50 (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. ²IC50 (50% inhibitory concentration): The concentration of the compound that inhibits viral replication or activity by 50%. ³Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.

Table 2: Virus Yield Reduction by Picolinic Acid Derivatives

| Compound ID | Virus | Cell Line | Compound Conc. (µM) | Virus Titer Reduction (log10 PFU/mL) |

| Picolinic Acid | SARS-CoV-2 | HEK293T-ACE2 | 2000 | 2.0 |

| Derivative X | Influenza A/WSN/33 (H1N1) | A549 | Concentration 1 | Data to be determined |

| Concentration 2 | Data to be determined | |||

| Derivative Y | Zika Virus | Vero | Concentration 1 | Data to be determined |

| Concentration 2 | Data to be determined |

Experimental Protocols